molecular formula C8H14N2O2 B8063412 Bis(methacrylamide)

Bis(methacrylamide)

Cat. No.: B8063412
M. Wt: 170.21 g/mol
InChI Key: VRUCNCADOJQBHN-UHFFFAOYSA-N
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Description

Bis(methacrylamide) refers to a class of crosslinking agents containing two methacrylamide groups. These compounds are critical in polymer chemistry, enabling the formation of covalently crosslinked networks in hydrogels, resins, and coatings. Methacrylamide derivatives, such as N,N′-bis(methylacryloyl-cystamine) (BMAC), are widely used due to their amide bonds, which enhance chemical stability compared to ester-based crosslinkers like ethylene glycol dimethacrylate (EGDMA) . Bis(methacrylamide) compounds are pivotal in biomedical applications, including drug delivery, tissue engineering, and vitreous substitutes, owing to their tunable mechanical properties and biocompatibility .

Properties

IUPAC Name

2-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7NO/c2*1-3(2)4(5)6/h2*1H2,2H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUCNCADOJQBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N.CC(=C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Bis(methacrylamide) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis(methacrylamide) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in the treatment of various diseases and conditions.

    Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of Bis(methacrylamide) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Compared :

  • Bis-acrylamide (N,N′-methylenebisacrylamide, BIS) : Contains acrylamide groups.
  • BMAC (N,N′-bis(methylacryloyl-cystamine)) : Contains methacrylamide groups and disulfide bonds for biodegradability.
  • EGDMA (ethylene glycol dimethacrylate) : Ester-based crosslinker.
  • Piperazine diacrylamide : A diamide crosslinker used with methacrylamide .

Structural Insights :

  • Amide vs. Ester Linkages : Bis(methacrylamide) derivatives (e.g., BMAC) exhibit superior hydrolytic stability across pH and temperature ranges compared to EGDMA, which is prone to ester hydrolysis .
  • Disulfide Bonds in BMAC: Enable redox-responsive degradation, making BMAC suitable for controlled drug release, unlike non-degradable BIS or EGDMA .

Reactivity and Polymerization Behavior

  • Reactivity Ratios : Methacrylamide derivatives exhibit higher reactivity ratios with crosslinkers like BIS (methacrylamide: r₁=0.85; BIS: r₂=0.84) compared to acrylamide (r₁=0.48; BIS: r₂=2.0). This results in more homogeneous network structures in methacrylamide-based polymers .
  • Crosslinking Efficiency : Bis(methacrylamide) forms stiffer hydrogels at lower concentrations than BIS. For example, BMAC at 10 wt% achieves a storage modulus (G′) of 15 kPa, whereas BIS requires 15 wt% to reach similar stiffness .

Mechanical and Biocompatibility Properties

Compound Crosslinker Type Storage Modulus (G′) Biocompatibility Key Applications
Bis(methacrylamide) (BMAC) Methacrylamide 5–20 kPa (tunable) High at low conc. Drug delivery, vitreous substitutes
BIS Acrylamide 1–10 kPa Moderate Electrophoresis gels
EGDMA Ester 10–50 kPa Low Coatings, adhesives
Piperazine diacrylamide Acrylamide 2–15 kPa High Flow-permeable hydrogels
  • Biocompatibility Trade-offs : BMAC at high concentrations (>15 wt%) causes cytotoxicity, whereas low concentrations (5–10 wt%) yield soft but biocompatible hydrogels .
  • Swelling Behavior : Methacrylamide-based hydrogels exhibit pH-dependent swelling due to ionizable amide groups, unlike EGDMA-based systems .

Thermal and Chemical Stability

  • Volatility: Methacrylamide monomers (e.g., HEMAA) show lower volatility than acrylamide (AA) or methacrylic acid (MA), enhancing safety in industrial processes .
  • Thermal Stability : Methacrylamide copolymers retain stability up to 60°C, making them suitable for high-temperature applications like redox flow batteries .

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